Cas no 2171613-06-0 (4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
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- 4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
- EN300-1546219
- 4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
- 2171613-06-0
-
- インチ: 1S/C27H32N2O5/c1-2-18-9-7-8-14-29(16-18)26(32)24(15-25(30)31)28-27(33)34-17-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-6,10-13,18,23-24H,2,7-9,14-17H2,1H3,(H,28,33)(H,30,31)
- InChIKey: BZSFRKBWOGKDST-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCCC(CC)C1
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1546219-0.5g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1546219-5.0g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1546219-500mg |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1546219-2.5g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1546219-0.05g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1546219-250mg |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1546219-100mg |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1546219-1000mg |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1546219-1.0g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1546219-0.25g |
4-(3-ethylazepan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171613-06-0 | 0.25g |
$3099.0 | 2023-06-05 |
4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 関連文献
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
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-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acidに関する追加情報
Introduction to 4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS No. 2171613-06-0)
4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid, identified by its CAS number 2171613-06-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes an azepane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid derivative moiety. The presence of these functional groups imparts unique chemical properties that make it a promising candidate for further exploration in drug discovery and therapeutic development.
The structural composition of 4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid is meticulously designed to interact with biological targets in a highly specific manner. The azepane ring, a seven-membered aromatic heterocycle, is known for its stability and ability to mimic certain natural amino acid structures, making it an attractive scaffold for designing bioactive molecules. The 3-ethylazepan-1-yl substituent further enhances the compound's structural diversity, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties.
One of the most notable features of this compound is the presence of the {(9H-fluoren-9-yl)methoxycarbonyl}amino group. This moiety not only contributes to the molecule's solubility and stability but also serves as a protecting group for the amino function during synthetic processes. The Fmoc group is particularly valuable in peptide chemistry, where it is commonly used to protect amino groups during solid-phase peptide synthesis. However, in this context, it appears to be incorporated as part of a larger functional entity, suggesting potential applications in peptidomimetics or other bioconjugate-based therapies.
The carboxylic acid functionality at the 4-position of the butanoic acid backbone provides another point of interaction with biological systems. This acidic group can participate in hydrogen bonding, ionic interactions, or even coordinate with metal ions, depending on the biological environment. Such versatility makes this compound a versatile tool for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid with unprecedented accuracy. These computational studies have revealed that the compound exhibits promising interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, preliminary docking studies suggest that the azepane ring and the fluorenylmethoxycarbonyl group may engage in favorable hydrophobic interactions with pockets on target proteins, while the carboxylic acid and amino groups can form critical hydrogen bonds.
The synthesis of 4-(3-ethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of protecting groups and functional transformations to ensure high yield and purity. Key steps include the formation of the azepane ring via cyclization reactions, followed by selective functionalization at various positions to introduce the {(9H-fluoren-9-yli)methoxycarbonyl}amino and carboxylic acid moieties. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex carbon-carbon bonds efficiently.
In terms of pharmaceutical applications, this compound holds potential as an intermediate in the synthesis of more complex drug candidates. Its structural features make it amenable to further derivatization, allowing medicinal chemists to explore a wide range of analogs with tailored properties. For example, modifications to the azepane ring or the fluorenylmethoxycarbonyl group could alter binding affinity or metabolic stability, while changes to the carboxylic acid or amino groups could enhance solubility or bioavailability.
The growing interest in peptidomimetics has positioned compounds like 4-(3ethylazepan1yl)3{(9Hfluorenylmethoxycarbonyl}amino)4 oxobutanoic acid as valuable tools for developing next-generation therapeutics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic profiles such as enhanced resistance to enzymatic degradation or prolonged circulation time. The incorporation of non-peptide moieties into these mimics can further enhance their efficacy and selectivity. The unique structural features of this compound make it an excellent candidate for such applications.
Preclinical studies have begun to explore the therapeutic potential of derivatives inspired by 2171613060. Initial results indicate that certain analogs exhibit inhibitory activity against target enzymes relevant to inflammatory diseases and cancer progression. These findings are particularly encouraging given the increasing recognition of enzyme inhibition as a viable strategy for disease intervention. Additionally, pharmacokinetic studies suggest that orally administered derivatives exhibit favorable absorption distribution metabolism excretion (ADME) profiles.
The future development of 4-(3ethylazepan1yl)3{(9Hfluorenylmethoxycarbonyl}amino)4 oxobutanoic acid will likely involve interdisciplinary collaboration between synthetic chemists, biologists, and clinicians. Advances in high-throughput screening technologies will enable rapid identification of lead compounds derived from this scaffold, while improvements in synthetic methodologies will facilitate efficient production at scale. Furthermore
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